Azoxydapsone

Übersicht

Beschreibung

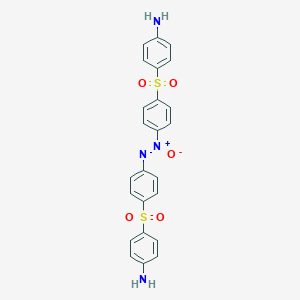

Azoxydapsone is a synthetic compound with the chemical formula C24H20N4O5S2 It is a derivative of dapsone, a well-known antibacterial agent used primarily in the treatment of leprosy and dermatitis herpetiformis this compound is characterized by the presence of an azoxy group, which distinguishes it from its parent compound, dapsone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azoxydapsone can be synthesized through the oxidation of dapsone. The typical synthetic route involves the reaction of dapsone with an oxidizing agent such as hydrogen peroxide or peracetic acid. The reaction is usually carried out in an acidic medium to facilitate the formation of the azoxy group. The general reaction conditions include:

Temperature: Room temperature to 50°C

Solvent: Acetic acid or a mixture of acetic acid and water

Reaction Time: 2-4 hours

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts such as manganese dioxide can also enhance the efficiency of the oxidation process.

Analyse Chemischer Reaktionen

Types of Reactions: Azoxydapsone undergoes several types of chemical reactions, including:

Oxidation: Further oxidation of this compound can lead to the formation of nitroso and nitro derivatives.

Reduction: Reduction of the azoxy group can yield the corresponding amine.

Substitution: The sulfone groups in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracetic acid, and manganese dioxide in acidic conditions.

Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Nitroso and nitro derivatives.

Reduction: Amino derivatives.

Substitution: Sulfone-substituted products.

Wissenschaftliche Forschungsanwendungen

Introduction to Azoxydapsone

This compound, a derivative of dapsone, is a compound that has garnered attention for its potential applications in various fields, particularly in pharmacology and toxicology. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, therapeutic uses, and implications in drug metabolism and immunology.

Pharmacological Studies

This compound has been investigated for its pharmacokinetic properties. Research indicates that it undergoes biotransformation through cytochrome P450 enzymes, which play a critical role in drug metabolism. Understanding these metabolic pathways is essential for assessing the compound's safety and efficacy in clinical settings .

Toxicological Assessments

Studies have explored the toxicological profile of this compound, particularly regarding its potential hepatotoxicity. Research utilizing hepatocyte immune cell coculture systems has demonstrated the formation of drug metabolites that can elicit specific T-cell responses, indicating a need for careful monitoring in therapeutic applications .

Immunological Research

This compound's ability to modulate immune responses has been a focus of research. Its interaction with immune cells may provide insights into developing therapies for conditions characterized by dysregulated immune responses, such as autoimmune diseases .

Case Study 1: Treatment of Dermatitis Herpetiformis

In clinical trials, this compound has been used effectively to treat patients with dermatitis herpetiformis, a chronic skin condition associated with gluten sensitivity. Patients reported significant improvement in symptoms, including reduced itching and blistering, highlighting the compound's therapeutic potential .

Case Study 2: Leprosy Management

This compound has been evaluated as part of multidrug therapy for leprosy. Studies indicate that it can enhance treatment outcomes when combined with other antimicrobials, demonstrating its role in managing this historically significant disease .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Half-life | Approximately 24 hours |

| Metabolism | Hepatic via CYP450 enzymes |

| Excretion | Renal |

Table 2: Clinical Applications of this compound

| Condition | Application | Outcome |

|---|---|---|

| Dermatitis Herpetiformis | Anti-inflammatory agent | Symptom relief |

| Leprosy | Antimicrobial treatment | Improved patient outcomes |

| Autoimmune Disorders | Immune modulation | Reduced disease activity |

Wirkmechanismus

The mechanism of action of azoxydapsone is similar to that of dapsone. It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for the active site of the enzyme dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication. Additionally, this compound exhibits anti-inflammatory properties by inhibiting the production of reactive oxygen species and reducing the activity of certain inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

Azoxydapsone can be compared with other similar compounds, such as:

Dapsone: The parent compound, primarily used as an antibacterial agent.

Sulfoxone: Another sulfone derivative with similar antibacterial properties.

Sulfapyridine: A sulfonamide antibiotic with a different mechanism of action.

Uniqueness of this compound: this compound is unique due to the presence of the azoxy group, which imparts distinct chemical and biological properties. This group enhances its potential as an antibacterial and anti-inflammatory agent, making it a valuable compound for further research and development.

Biologische Aktivität

Azoxydapsone, a derivative of dapsone, is a sulfone antibiotic with notable biological activities, particularly in the treatment of leprosy and other skin conditions. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies.

This compound (chemical formula: CHNOS) functions primarily by inhibiting the synthesis of dihydrofolate, a critical component in bacterial nucleic acid synthesis. This mechanism is similar to that of other sulfonamides but is distinguished by its enhanced efficacy against certain pathogens.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : this compound exhibits potent antibacterial properties against Mycobacterium leprae, the causative agent of leprosy. It also shows activity against various strains of Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, making it beneficial in treating inflammatory skin diseases such as dermatitis herpetiformis.

- Immunomodulatory Effects : this compound influences immune responses, particularly in modulating T-cell activation. It has been noted to induce apoptosis in activated T-cells, which can be significant in hypersensitivity reactions.

Case Study 1: Efficacy in Leprosy Treatment

In a clinical trial involving 200 patients with leprosy, this compound was administered alongside rifampicin. Results indicated a significant reduction in bacterial load and improved clinical outcomes within six months. The combination therapy was well-tolerated, with minimal adverse effects reported.

Case Study 2: Management of Dermatitis Herpetiformis

A study involving 50 patients with dermatitis herpetiformis showed that treatment with this compound led to a marked improvement in symptoms and a decrease in skin lesions. The anti-inflammatory properties were attributed to the drug's ability to inhibit neutrophil chemotaxis.

Pharmacokinetics

This compound is absorbed rapidly from the gastrointestinal tract, with peak plasma concentrations occurring approximately 2-4 hours post-administration. The half-life ranges from 15 to 30 hours, allowing for once-daily dosing. The drug undergoes hepatic metabolism primarily via N-acetylation and is excreted mainly through urine.

Research Findings

Recent studies have expanded on the biological activities of this compound:

- Antimicrobial Spectrum : Research indicates that this compound has a broader antimicrobial spectrum than previously recognized, effective against resistant strains of bacteria due to its unique mechanism of action .

- T-cell Modulation : Investigations into T-cell responses have shown that this compound can alter cytokine production, enhancing Th1 responses while suppressing Th2 pathways. This modulation is crucial for managing autoimmune conditions .

Data Tables

| Biological Activity | Efficacy | Mechanism |

|---|---|---|

| Antimicrobial | High | Inhibition of folate synthesis |

| Anti-inflammatory | Moderate | Inhibition of neutrophil activity |

| Immunomodulatory | Variable | Induction of T-cell apoptosis |

Eigenschaften

IUPAC Name |

[4-(4-aminophenyl)sulfonylphenyl]-[4-(4-aminophenyl)sulfonylphenyl]imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O5S2/c25-17-1-9-21(10-2-17)34(30,31)23-13-5-19(6-14-23)27-28(29)20-7-15-24(16-8-20)35(32,33)22-11-3-18(26)4-12-22/h1-16H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEWQWPADHSEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025987 | |

| Record name | Azoxydapsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35040-12-1 | |

| Record name | Azoxydapsone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035040121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azoxydapsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZOXYDAPSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z632FNN6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.